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Introduction

N,N-Dimethyltryptamine (DMT) is a potent, short-acting serotonergic psychedelic with
recognized therapeutic potential for various psychiatric disorders. However, its rapid
metabolism by monoamine oxidase A (MAO-A) necessitates intravenous administration and
results in a very short duration of action, posing challenges for therapeutic use. Deuteration,
the selective replacement of hydrogen atoms with their heavier isotope deuterium, has
emerged as a strategy to slow down metabolism, thereby improving pharmacokinetic profiles
and enabling more convenient dosing regimens. This technical guide provides a
comprehensive overview of the initial safety and toxicity studies of deuterated DMT molecules,
with a focus on the leading clinical candidates, CYB004 and SPL028.

Preclinical Safety and Toxicity Assessment

Preclinical studies are fundamental in establishing the initial safety profile of a new chemical
entity. For deuterated DMT, these investigations have focused on in vitro metabolism, receptor
pharmacology, and in vivo pharmacokinetics and toxicology.

In Vitro Metabolism and Pharmacokinetics

The primary rationale for deuterating DMT is to leverage the kinetic isotope effect to reduce the
rate of metabolic degradation by MAO-A. In vitro studies using human liver microsomes and
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hepatocytes have demonstrated the successful application of this principle.
Experimental Protocol: In Vitro Metabolic Stability Assay

The metabolic stability of deuterated DMT analogues is typically assessed using the following
protocol:

o Test System: Cryopreserved human hepatocytes or liver microsomes are used as the source
of metabolic enzymes.

o Test Article Preparation: Deuterated DMT and non-deuterated DMT (as a comparator) are
dissolved in a suitable solvent, usually DMSO, to create stock solutions.

 Incubation: The test articles are incubated with the hepatocyte or microsomal suspension in
a phosphate buffer (pH 7.4) at 37°C. The incubation mixture also contains a cofactor, such
as NADPH, to initiate the metabolic reactions.

o Time Points: Aliquots of the incubation mixture are taken at various time points (e.g., 0, 5, 15,
30, and 60 minutes).

o Reaction Termination: The metabolic reaction in the aliquots is stopped by adding a cold
organic solvent, such as acetonitrile, which also serves to precipitate proteins.

e Analysis: After centrifugation to remove the precipitated proteins, the supernatant is analyzed
using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the
remaining concentration of the parent compound.

o Data Analysis: The rate of disappearance of the parent compound is used to calculate the in
vitro half-life (t¥2) and intrinsic clearance (CLint).

Below is a workflow diagram for a typical in vitro metabolism study.
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In Vitro Metabolism Experimental Workflow

Quantitative Data: In Vitro Metabolism of Deuterated DMT

The following table summarizes the in vitro metabolic stability data for various deuterated DMT
analogues compared to non-deuterated DMT (SPL026).

Intrinsic Fold Fold
L. Clearance Change Half-life Change
Compound Description ] ) ]
(ML/min/mill  from (min) from
ion cells) SPL026 SPL026
Non-
SPL026 deuterated 194 1.0 98.9 1.0
DMT
SPLO28ii D2-DMT 11.7 1.7 170.9 1.7
SPL028i D2-DMT 8.3 2.3 233.1 24
SPLO028viii D8-DMT 9.3 2.1 206.9 2.1
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Data sourced from a patent application for deuterated N,N-dimethyltryptamine compounds.

Pharmacology

The pharmacological profile of deuterated DMT is not expected to differ significantly from its
non-deuterated counterpart, as deuteration does not typically alter the way a molecule interacts
with its biological targets. Preclinical studies with CYB004 have confirmed this, showing a
similar receptor binding profile to DMT.

Experimental Protocol: Receptor Binding Assay

Receptor binding assays are conducted to determine the affinity of a compound for various
receptors. A typical protocol involves:

Receptor Source: Membranes from cells engineered to express specific serotonin receptors
(e.g., 5-HT2A) are used.

o Radioligand: A radioactive molecule (radioligand) known to bind to the target receptor is
used.

o Competition Assay: The cell membranes are incubated with the radioligand and varying
concentrations of the test compound (deuterated DMT).

o Separation: The receptor-bound radioligand is separated from the unbound radioligand.
e Quantification: The amount of radioactivity in the receptor-bound fraction is measured.

o Data Analysis: The data is used to calculate the concentration of the test compound that
inhibits 50% of the radioligand binding (IC50), from which the binding affinity (Ki) is
determined.

Quantitative Data: Receptor Binding Profile of CYB004

The following table presents the receptor binding data for CYB004 compared to DMT.
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% Inhibition @

Ki (nM) % Inhibition @ .
Receptor 10 uM Ki (nM) (DMT)

(CYBO004) 10 uM (DMT)

(CYBO004)

Human 5-HT2A 94 180 96 130
Human 5-HT2B 84 450 96 520
Human 5-HT2C 93 330 99 280
Human 5-HT1A 96 N/A 97 N/A
Rat 5-HT1B 72 N/A 76 N/A
Human 5-HT5A 80 N/A 88 N/A
Human 5-HT6 76 N/A 84 N/A
Human 5-HT7 96 N/A 96 N/A

Data sourced from a preclinical poster presentation on CYB004.

Toxicology

Comprehensive toxicology studies are essential to identify potential safety concerns. While
detailed toxicology reports for deuterated DMT are not publicly available, some information on
the toxicity of non-deuterated DMT in animals can provide a reference point. It is important to
note that specific toxicology studies, such as determining the No-Observed-Adverse-Effect-
Level (NOAEL), are crucial for establishing a safe starting dose in human clinical trials.

Studies in rats have shown the lethal dose (LD50) of DMT to be 50 times the average
ceremonial dose, while other rodent studies have indicated a human equivalent LD50 to be 20
times the ceremonial dose.[1]

Clinical Safety and Tolerability

The initial clinical development of deuterated DMT has focused on establishing its safety,
tolerability, and pharmacokinetic profile in healthy volunteers. Phase 1 clinical trials for both
CYB004 and SPL028 have been completed.
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Experimental Protocol: Phase 1 Clinical Trial Design

A typical Phase 1 study for a novel psychedelic compound like deuterated DMT follows a
structured design:

o Study Population: Healthy adult volunteers are recruited. In the case of deuterated DMT
trials, cohorts have included both psychedelic-experienced and psychedelic-naive
individuals.

o Study Design: A randomized, double-blind, placebo-controlled, dose-escalating design is
commonly used.

» Dosing and Administration: The investigational drug is administered at ascending dose levels
to different cohorts of participants. For deuterated DMT, both intravenous (V) and
intramuscular (IM) routes of administration have been evaluated.

o Safety and Tolerability Assessments: Participants are closely monitored for adverse events
(AEs). This includes regular measurement of vital signs (blood pressure, heart rate),
electrocardiograms (ECGs), and clinical laboratory tests (hematology, clinical chemistry).

o Pharmacokinetic (PK) Assessments: Blood samples are collected at multiple time points to
determine the plasma concentration of the drug and its metabolites. This data is used to
calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to
maximum concentration), AUC (area under the curve), and half-life.

» Pharmacodynamic (PD) Assessments: Subjective effects are measured using validated
guestionnaires and rating scales to assess the intensity and quality of the psychedelic
experience.

The diagram below illustrates a generalized workflow for a Phase 1 clinical trial of deuterated
DMT.
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Phase 1 Clinical Trial Workflow
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CYB004 Phase 1 Trial

The Phase 1 trial for CYB004 was a three-part study evaluating escalating intravenous doses
of DMT and CYBO0O04 in healthy volunteers.[2] The key findings from this trial include:

o Safety and Tolerability: CYB004 was well-tolerated with no serious adverse events reported.
[3] The majority of adverse events were mild to moderate in intensity and resolved without
intervention.[3] The most common adverse events included transient increases in blood
pressure and heart rate, headache, and nausea.[4][5]

o Pharmacokinetics: Deuteration of DMT in CYBO0O04 resulted in stronger psychedelic effects at
lower plasma concentrations compared to non-deuterated DMT.[6]

e Pharmacodynamics: The psychedelic effects of CYB004 had a rapid onset and persisted for
about 40 minutes after a 5-minute 1V bolus, without the need for an extended infusion.[5]

SPL028 Phase 1 Trial

The Phase 1 trial for SPL028 was a two-part study that evaluated both intravenous and
intramuscular doses of SPL028 in healthy participants, including both psychedelic-experienced
and psychedelic-naive individuals.[2] The key outcomes were:

o Safety and Tolerability: Both IV and IM administration of SPL028 demonstrated a favorable
safety and tolerability profile.[2] No serious adverse events were observed, and the majority
of adverse events were mild to moderate and self-limiting.[2]

o Pharmacokinetics and Pharmacodynamics: Intramuscular dosing of SPL028 produced
robust psychedelic effects with a short duration.[2] The study successfully identified an IM
dose that resulted in a breakthrough psychedelic experience, with a total duration ranging
from 55 to 120 minutes.[2]

Signaling Pathways

The primary psychological and therapeutic effects of DMT and its deuterated analogues are
attributed to their agonist activity at serotonin receptors, particularly the 5-HT2A receptor. The
binding of deuterated DMT to this G-protein coupled receptor is expected to initiate a cascade
of intracellular signaling events similar to that of non-deuterated DMT.
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The diagram below illustrates the simplified signaling pathway initiated by deuterated DMT
binding to the 5-HT2A receptor.
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Deuterated DMT Signaling Pathway via 5-HT2A Receptor

Conclusion

The initial safety and toxicity studies of deuterated DMT, primarily focusing on CYB004 and
SPL028, have provided promising results. Preclinical data confirms that deuteration effectively
slows metabolism while preserving the desired pharmacological activity at serotonin receptors.
Phase 1 clinical trials in healthy volunteers have demonstrated that both intravenous and
intramuscular administration of these compounds are safe and well-tolerated at the doses
studied. The observed adverse events have been predominantly mild to moderate and
transient in nature.

While these initial findings are encouraging, it is important to acknowledge the limitations of the
currently available public data. Detailed quantitative toxicology data, such as LD50 and NOAEL
values for deuterated DMT, are not yet publicly available. Furthermore, comprehensive tables
of adverse events from the Phase 1 clinical trials with detailed frequency and severity grading
have not been published. As the clinical development of these compounds progresses into later
phases, a more detailed and quantitative understanding of their safety and toxicity profiles will
be essential for regulatory approval and clinical adoption. Researchers and drug development
professionals should continue to monitor for the publication of more detailed preclinical and
clinical study reports to gain a more complete picture of the safety of this promising new class
of therapeutics.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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